molecular formula C23H18BrNO4S B2870772 [4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114650-18-8

[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No.: B2870772
CAS No.: 1114650-18-8
M. Wt: 484.36
InChI Key: RMGZTTMAMGPMNI-UHFFFAOYSA-N
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Description

The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone belongs to the 1,4-benzothiazine-1,1-dioxide class, characterized by a sulfur-containing heterocyclic core fused with a benzene ring. The structure includes a 3-bromophenyl substituent at the 4-position of the benzothiazine ring and a 4-ethoxyphenyl methanone group at the 2-position. The 1,1-dioxide moiety enhances electronic delocalization and stability, while the bromine atom and ethoxy group contribute to steric and electronic modulation, influencing reactivity and biological activity .

Properties

IUPAC Name

[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO4S/c1-2-29-19-12-10-16(11-13-19)23(26)22-15-25(18-7-5-6-17(24)14-18)20-8-3-4-9-21(20)30(22,27)28/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGZTTMAMGPMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazine core, followed by the introduction of the bromophenyl and ethoxyphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall product purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Substituent Variations in Benzothiazinone Derivatives

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
4-(3-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3-Bromophenyl (4), 4-Ethoxyphenyl (2) C₂₂H₁₇BrNO₄S 486.35 g/mol Bromine (electron-withdrawing), ethoxy (electron-donating), high lipophilicity
4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Bromophenyl (4), Phenyl (2) C₂₁H₁₅BrNO₃S 457.32 g/mol Para-bromo substitution; reduced solubility vs. ethoxy analogs
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Butylphenyl (4), Phenyl (2) C₂₅H₂₃NO₃S 417.52 g/mol Alkyl chain enhances hydrophobicity; lower polarity
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3-Methylphenyl (4), 4-Ethylphenyl (2), 7-Fluoro C₂₄H₂₁FNO₃S 446.49 g/mol Fluorine improves metabolic stability; methyl enhances steric bulk
(2-Bromophenyl)(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)methanone 2-Bromophenyl (3), 4-Hydroxy C₁₅H₁₀BrNO₄S 380.21 g/mol Hydroxy group enables hydrogen bonding; ortho-bromo affects planarity

Crystallographic and Structural Insights

  • The target compound’s crystal packing is likely influenced by bromine’s polarizability and ethoxy’s steric demand. Similar compounds (e.g., ) show intermolecular hydrogen bonds involving sulfone oxygen atoms, stabilizing the lattice .
  • Para-substituted analogs (e.g., 4-bromophenyl in ) adopt planar conformations, while ortho-substituted derivatives (e.g., ) exhibit puckered rings due to steric clashes .

Biological Activity

The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by its unique structural features, which include a dioxido group and bromophenyl substitution. These structural elements suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C21H21BrN2O3SC_{21}H_{21}BrN_{2}O_{3}S, with a molecular weight of approximately 461.4 g/mol. The presence of functional groups such as the dioxido and bromophenyl moieties enhances its reactivity and potential interaction with biological systems.

FeatureDescription
Molecular FormulaC21H21BrN2O3SC_{21}H_{21}BrN_{2}O_{3}S
Molecular Weight461.4 g/mol
Structural ComponentsBenzothiazine core, dioxido group, bromophenyl group

Biological Activity Overview

Research indicates that compounds similar to 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit various biological activities including:

  • Antimicrobial Activity : Similar benzothiazine derivatives have shown significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Studies suggest potential anticancer activity, particularly in inhibiting tumor cell proliferation.
  • Analgesic Effects : Some derivatives exhibit pain-relieving properties, indicating possible applications in pain management.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that benzothiazine derivatives had moderate to good antimicrobial effects against Gram-positive and Gram-negative bacteria. The specific activity of the compound remains to be fully characterized through in vitro studies .
  • Anticancer Activity : In vitro assays indicated that related compounds could inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Analgesic Properties : Compounds with similar structures have been tested for their analgesic effects in animal models, showing promising results that warrant further exploration .

The mechanisms through which 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its biological effects may involve:

  • Interaction with cellular enzymes or receptors leading to altered metabolic pathways.
  • Induction of oxidative stress in microbial cells or cancer cells, resulting in cell death.

Future Directions

Further research is essential to elucidate the specific biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • Comprehensive in vitro and in vivo evaluations to determine the efficacy and safety profiles.
  • Exploration of structure-activity relationships (SAR) to optimize the compound's pharmacological properties.

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